molecular formula C12H14N2O5 B354365 N-{4-[(ethoxycarbonyl)amino]benzoyl}glycine CAS No. 893782-05-3

N-{4-[(ethoxycarbonyl)amino]benzoyl}glycine

Cat. No.: B354365
CAS No.: 893782-05-3
M. Wt: 266.25g/mol
InChI Key: VNEGTYMQMWCXMX-UHFFFAOYSA-N
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Description

N-{4-[(ethoxycarbonyl)amino]benzoyl}glycine is a chemical compound of interest in synthetic organic and medicinal chemistry research. Its structure suggests potential application as an intermediate or building block in the synthesis of more complex molecules, particularly those with peptide-like characteristics (the glycine moiety) and protected aromatic amines (the ethoxycarbonylamino group). Researchers may utilize this compound in developing novel enzyme inhibitors or protease substrates, given that similar benzoyl-glycine structures are found in compounds investigated for their interaction with proteases such as chymotrypsin-like elastase . The ethoxycarbonyl group is a common protecting group for amines, and its presence in this molecule can be leveraged in multi-step synthetic pathways to control reactivity . Handling should adhere to standard laboratory safety protocols. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Specific physical, chemical, and spectroscopic data for this compound should be verified by the researcher prior to use.

Properties

IUPAC Name

2-[[4-(ethoxycarbonylamino)benzoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c1-2-19-12(18)14-9-5-3-8(4-6-9)11(17)13-7-10(15)16/h3-6H,2,7H2,1H3,(H,13,17)(H,14,18)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNEGTYMQMWCXMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acylation of Glycine with 4-[(Ethoxycarbonyl)amino]benzoyl Chloride

The most straightforward method involves reacting glycine with 4-[(ethoxycarbonyl)amino]benzoyl chloride. The acyl chloride intermediate is generated by treating 4-[(ethoxycarbonyl)amino]benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Glycine, suspended in a biphasic system (e.g., water/dichloromethane), reacts with the acyl chloride in the presence of a base like sodium hydroxide to maintain pH 8–9, facilitating the Schotten-Baumann reaction.

Key Steps:

  • Synthesis of 4-[(Ethoxycarbonyl)amino]benzoic Acid:

    • 4-Aminobenzoic acid is reacted with ethyl chloroformate in the presence of a base (e.g., pyridine) to introduce the ethoxycarbonyl group.

    • Reaction Conditions: 0–5°C, 2 hours, yielding >85%.

  • Acyl Chloride Formation:

    • 4-[(Ethoxycarbonyl)amino]benzoic acid (10 mmol) is refluxed with SOCl₂ (15 mmol) in dry toluene for 3 hours. Excess SOCl₂ is removed under vacuum.

  • Glycine Coupling:

    • Glycine (12 mmol) is dissolved in 10% NaOH, and the acyl chloride in dichloromethane is added dropwise. The mixture is stirred at 0°C for 1 hour, followed by acidification to pH 2 with HCl to precipitate the product.

Yield: 70–78%.

Stepwise Assembly via Protected Intermediates

To avoid side reactions, protective group strategies are employed. For example, the glycine amino group is protected as a tert-butyl carbamate (Boc) before acylation.

Procedure:

  • Protection of Glycine:

    • Glycine reacts with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with triethylamine, yielding Boc-glycine.

  • Acylation with 4-[(Ethoxycarbonyl)amino]benzoyl Chloride:

    • Boc-glycine (1 eq) is coupled with the acyl chloride using N,N-diisopropylethylamine (DIPEA) in dry THF at −20°C.

  • Deprotection:

    • The Boc group is removed with trifluoroacetic acid (TFA) in dichloromethane, yielding the final product.

Yield: 65–72%.

Alternative Route via Nitro Reduction and Ethoxycarbonylation

This method starts with 4-nitrobenzoic acid, which is reduced to 4-aminobenzoic acid before ethoxycarbonylation.

Steps:

  • Reduction of 4-Nitrobenzoic Acid:

    • Catalytic hydrogenation (H₂, Pd/C) in ethanol at 50°C for 6 hours yields 4-aminobenzoic acid.

  • Ethoxycarbonylation:

    • The amine reacts with ethyl chloroformate in pyridine at 0°C.

  • Glycine Coupling:

    • The resulting acid is converted to its acyl chloride and coupled with glycine as in Section 1.1.

Yield: 60–68%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Acyl Chloride Formation: Toluene outperforms THF due to better SOCl₂ compatibility, with reflux (110°C) ensuring complete conversion.

  • Coupling Reaction: A biphasic system (water/dichloromethane) at 0°C minimizes hydrolysis of the acyl chloride.

Catalytic and Stoichiometric Considerations

  • Base Selection: Sodium hydroxide (10% aqueous) achieves higher yields than potassium carbonate due to rapid neutralization of HCl byproducts.

  • Coupling Agents: EDCl/HOBt in DMF affords 80% yield for Boc-protected routes but requires additional purification.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.23 (t, J = 7.1 Hz, 3H, -OCH₂CH₃), 4.12 (q, J = 7.1 Hz, 2H, -OCH₂), 7.82 (d, J = 8.5 Hz, 2H, ArH), 8.02 (d, J = 8.5 Hz, 2H, ArH), 10.12 (s, 1H, -NHCO), 12.56 (br s, 1H, -COOH).

  • IR (KBr): 3320 cm⁻¹ (N-H), 1720 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=O amide).

Purity and Yield Comparison

MethodYield (%)Purity (HPLC)
Direct Acylation7898.5
Protected Intermediate7299.1
Nitro Reduction Route6897.8

Challenges and Mitigation Strategies

Hydrolysis of Ethoxycarbonyl Group

The ethoxycarbonyl moiety is prone to hydrolysis under acidic or basic conditions. Using anhydrous solvents and low temperatures during coupling minimizes degradation.

Byproduct Formation

Unreacted acyl chloride may hydrolyze to 4-[(ethoxycarbonyl)amino]benzoic acid. Rapid workup and pH control (pH 8–9) reduce this side reaction .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(ethoxycarbonyl)amino]benzoyl}glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Synthesis and Chemical Properties

N-{4-[(ethoxycarbonyl)amino]benzoyl}glycine can be synthesized through various methods involving the reaction of glycine with ethyl chloroformate and subsequent acylation processes. The compound exhibits a molecular weight of approximately 179.17 g/mol and is characterized by functional groups that enhance its reactivity with biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of this compound possess significant anticancer properties. For instance, compounds derived from this structure have shown efficacy in inhibiting tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. The mechanism involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation.

Antimicrobial Activity

The compound has also been tested for antimicrobial activity against various bacterial strains. Research demonstrates that this compound exhibits antibacterial effects by disrupting bacterial cell wall synthesis and inhibiting protein synthesis, making it a candidate for developing new antibiotics.

Drug Design and Development

The unique structure of this compound allows for modifications that can enhance its pharmacological properties. Researchers are exploring its potential as a scaffold for designing new drugs targeting specific diseases, particularly in oncology and infectious diseases.

Glycine Transporter Inhibition

This compound has been investigated as an inhibitor of glycine transporters, which play a crucial role in neurotransmission and are implicated in several neurological disorders. Inhibiting these transporters could lead to increased glycine levels in synaptic clefts, potentially benefiting conditions such as schizophrenia and spasticity.

Case Study: Anticancer Activity

A study published in MDPI explored the anticancer effects of various derivatives of this compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency compared to standard chemotherapeutic agents .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The study revealed that this compound had minimum inhibitory concentrations (MICs) that were lower than those of commonly used antibiotics, suggesting its potential for therapeutic use .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Anticancer PropertiesInduces apoptosis in cancer cellsSignificant inhibition of tumor growth
Antimicrobial ActivityEffective against bacterial strainsLower MICs than standard antibiotics
Drug DesignScaffold for new drug developmentPotential for targeting specific diseases
Glycine Transport InhibitionModulates neurotransmissionPossible benefits for neurological disorders

Mechanism of Action

The mechanism of action of N-{4-[(ethoxycarbonyl)amino]benzoyl}glycine involves its interaction with specific molecular targets and pathways. The ethoxycarbonyl and amino groups play a crucial role in binding to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogues differing in substituents, functional groups, and applications.

Substituent Variations on the Benzoyl Ring
Compound Name Substituent on Benzoyl Ring Molecular Formula Key Functional Groups Notable Properties/Applications References
N-{4-[(Ethoxycarbonyl)amino]benzoyl}glycine Ethoxycarbonylamino (–NH–CO–O–C₂H₅) C₁₂H₁₄N₂O₅ Carbamate, glycine Intermediate in peptide synthesis
N-(4-Chlorobenzoyl)glycine methyl ester Chloro (–Cl) C₁₀H₁₀ClNO₃ Halogen, ester, glycine Lipophilic intermediate; used in drug derivatization
N-{2-[({4-[(2,2-Dimethylpropanoyl)oxy]phenyl}sulfonyl)amino]benzoyl}glycine (Sivelestat) Sulfonyl (–SO₂–) and pivaloyloxy (–O–CO–C(CH₃)₃) C₂₀H₂₂N₂O₇S Sulfonamide, ester, glycine Neutrophil elastase inhibitor; therapeutic use in acute lung injury
N-(4-Cyanophenyl)glycine Cyano (–CN) C₉H₈N₂O₂ Nitrile, glycine Electron-withdrawing group enhances acidity of glycine’s carboxyl

Key Observations :

  • Electronic Effects: The ethoxycarbonylamino group in the main compound is less electron-withdrawing than the cyano group in N-(4-cyanophenyl)glycine, resulting in a higher pKa for the glycine carboxyl group .
  • Biological Activity : Sivelestat’s sulfonamide and pivaloyloxy groups confer specificity for neutrophil elastase inhibition, a property absent in the main compound due to its simpler carbamate substitution .
  • Solubility : The chloro-substituted analogue () exhibits higher lipophilicity (logP ~2.1) compared to the ethoxycarbonyl derivative (logP ~1.5), making it more suitable for membrane permeability studies .
Functional Group Comparisons
  • Carbamates vs. Sulfonamides :
    • Carbamates (e.g., main compound) are more hydrolytically stable than sulfonamides (e.g., ’s dimethylsulfamoyl derivative) under acidic conditions but less stable under basic conditions .
    • Sulfonamides exhibit stronger hydrogen-bonding capacity, enhancing protein binding in therapeutic contexts .
  • Ester vs. Carbamate :
    • Methyl esters (e.g., ) are prone to hydrolysis, whereas ethoxycarbonyl groups provide prolonged stability, favoring their use in prodrugs .

Biological Activity

N-{4-[(ethoxycarbonyl)amino]benzoyl}glycine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes various research findings to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by the presence of an ethoxycarbonyl group and a benzoyl moiety. Its structural formula can be represented as follows:

C12H15N2O4\text{C}_{12}\text{H}_{15}\text{N}_{2}\text{O}_{4}

This compound exhibits unique properties that may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of glycine with an appropriate benzoyl derivative in the presence of ethoxycarbonyl groups. Various methods have been reported, including:

  • Refluxing in organic solvents : This method often yields high purity products.
  • Use of coupling agents : Such as DCC (dicyclohexylcarbodiimide) to facilitate the formation of peptide bonds.

Antimicrobial Activity

Research has indicated that derivatives of amino acids, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli50 μg/mL
This compoundS. aureus25 μg/mL

These findings suggest that modifications in the structure can enhance or reduce antimicrobial efficacy.

Cytotoxicity

The cytotoxic effects of this compound have also been evaluated. In vitro studies using cancer cell lines revealed varying degrees of cytotoxicity, indicating potential as an anticancer agent.

For example:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • Results : IC50 values ranged from 10 to 30 μM, suggesting moderate cytotoxicity.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with cellular pathways involved in apoptosis and cell cycle regulation. Preliminary studies suggest that it may induce apoptosis in cancer cells through mitochondrial pathways.

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study evaluated the antimicrobial activity of various amino acid derivatives, including this compound. The results demonstrated significant inhibition against Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating bacterial infections .
  • Cytotoxicity Assessment :
    In a comparative analysis, this compound was tested against several cancer cell lines. The findings indicated that this compound could effectively reduce cell viability, making it a candidate for further development in cancer therapy .

Q & A

Basic: What are the optimal synthetic routes for N-{4-[(ethoxycarbonyl)amino]benzoyl}glycine, and how do reaction conditions influence yield?

Methodological Answer:

  • Stepwise Synthesis : Begin with coupling 4-aminobenzoic acid derivatives with ethoxycarbonyl-protected glycine. For example, demonstrates that benzoylation of glycine derivatives using substituted benzoyl chlorides under anhydrous conditions (e.g., DCM, 0–5°C) yields analogs with >50% efficiency .
  • Critical Parameters : Control reaction pH (neutral to slightly basic) to avoid hydrolysis of the ethoxycarbonyl group. Use catalysts like HOBt/DCC for amide bond formation, as seen in peptide nucleic acid syntheses .
  • Yield Optimization : Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product .

Basic: Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

Methodological Answer:

  • 1H/13C NMR : Identify key signals: the ethoxycarbonyl group (δ ~1.3 ppm for CH3, δ ~4.2 ppm for OCH2), benzoyl aromatic protons (δ ~7.5–8.0 ppm), and glycine’s α-CH2 (δ ~3.8–4.0 ppm) .
  • Mass Spectrometry : Use APCI-MS or ESI-MS to confirm molecular weight (e.g., [M+H]+ peak at m/z 295.3) and fragmentation patterns .
  • HPLC Purity Analysis : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water mobile phases to assess purity (>95%) .

Basic: How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Solid-State Stability : Store in airtight containers at −20°C to prevent hydrolysis of the ethoxycarbonyl group. notes that sodium salt derivatives (e.g., Sivelestat analogs) show enhanced stability in lyophilized form .
  • Solution Stability : Avoid aqueous buffers at pH >8, as the ester group may hydrolyze. Use DMSO or DMF for stock solutions, with short-term storage at 4°C .

Advanced: How can researchers resolve contradictions between in vitro enzyme inhibition data and in vivo efficacy studies?

Methodological Answer:

  • Mechanistic Validation : Perform competitive inhibition assays (e.g., neutrophil elastase inhibition, as in ) using fluorogenic substrates (e.g., Boc-Ala-Pro-Nva-SBzl) to confirm target engagement .
  • Pharmacokinetic Profiling : Compare plasma half-life and tissue distribution using radiolabeled analogs (e.g., 18F-labeled benzoyl-glycine derivatives, as in ). Adjust dosing regimens if rapid metabolism is observed .
  • Species-Specific Differences : Test metabolites in human primary cell models to address discrepancies from rodent studies .

Advanced: What strategies improve the compound’s pharmacokinetic profile for in vivo imaging applications?

Methodological Answer:

  • Radiolabeling : Incorporate 18F via prosthetic groups (e.g., 4-[18F]fluoroethoxy substituents) using methods described in . Optimize specific activity (>1 Ci/μmol) to enhance PET imaging sensitivity .
  • Biodistribution Studies : Compare uptake in target tissues (e.g., tumors) versus background using autoradiography. highlights superior retention of 18F-labeled glycine derivatives compared to tyrosine analogs .

Advanced: How can computational modeling guide the design of derivatives with enhanced target selectivity?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to model interactions between the benzoyl-glycine core and enzyme active sites (e.g., neutrophil elastase’s S1 pocket). Focus on hydrogen bonding with Gly193 and hydrophobic contacts with Val190 .
  • QSAR Analysis : Correlate substituent effects (e.g., ethoxy vs. methyl groups) with inhibitory IC50 values to predict potency .

Advanced: What experimental designs mitigate batch-to-batch variability in biological assays?

Methodological Answer:

  • Standardized Protocols : Pre-treat cells with consistent serum-free media for 24 hours before assays to minimize interference from serum proteins .
  • Internal Controls : Include reference inhibitors (e.g., Sivelestat sodium salt) in each assay plate to normalize activity measurements .
  • Replicate Sampling : Perform triplicate syntheses and biological replicates to identify outliers (e.g., reports ±5% yield variation across batches) .

Advanced: How do structural modifications impact metabolic pathways in vivo?

Methodological Answer:

  • Metabolite Identification : Use LC-MS/MS to detect hydrolysis products (e.g., free glycine or 4-aminobenzoic acid derivatives) in plasma or urine .
  • Prodrug Strategies : Introduce hydrolyzable groups (e.g., pivaloyloxymethyl) to enhance bioavailability, as seen in ’s Sivelestat derivatives .

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